1,3,6-trimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
Beschreibung
This compound features a tetrahydropyrimidine sulfonamide core substituted with three methyl groups (positions 1, 3, and 6) and a 4-(6-methyl-1,3-benzothiazol-2-yl)phenyl moiety. The methyl groups likely enhance lipophilicity, influencing pharmacokinetic properties like membrane permeability .
Eigenschaften
IUPAC Name |
1,3,4-trimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,6-dioxo-5H-pyrimidin-3-ium-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N4O4S2/c1-12-5-10-16-17(11-12)30-19(22-16)14-6-8-15(9-7-14)23-31(28,29)18-13(2)24(3)21(27)25(4)20(18)26/h5-11,18,23H,1-4H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEMUHZNRBGHLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NS(=O)(=O)C4C(=[N+](C(=O)N(C4=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N4O4S2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1,3,6-trimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 422.6 g/mol. The structure includes a tetrahydropyrimidine core with sulfonamide and benzothiazole functional groups, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 422.6 g/mol |
| IUPAC Name | 1,3,6-trimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide |
| InChI Key | NTOUKUUSZOVYMP-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains. The presence of the sulfonamide group is believed to enhance this activity by interfering with bacterial folic acid synthesis.
Case Study: Antibacterial Activity
A study evaluated the antibacterial efficacy of benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with similar structural features to our compound displayed minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 μg/mL depending on the specific substitution pattern on the benzothiazole ring .
Anticancer Activity
The anticancer potential of benzothiazole-based compounds has been extensively studied. A recent investigation focused on the antiproliferative effects of synthesized derivatives against various cancer cell lines including HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). The results demonstrated that many derivatives exhibited IC50 values in the low micromolar range.
Table: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT116 | 5.0 |
| Compound B | MCF-7 | 8.3 |
| Compound C | A549 | 7.5 |
The precise mechanism by which 1,3,6-trimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide exerts its biological effects remains under investigation. However, it is hypothesized that the compound may act through:
- Enzyme Inhibition: Compounds with similar structures have been shown to inhibit key enzymes involved in cellular processes.
- Receptor Binding: Potential interactions with specific receptors that mediate cellular signaling pathways.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic reactions. For example, it can be synthesized from 2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives through nucleophilic substitution reactions with appropriate benzothiazole derivatives under basic conditions .
Comparative Studies
Comparative studies have highlighted the unique biological profiles of benzothiazole-based compounds relative to other classes of pharmaceuticals. For instance:
Table: Comparison of Biological Activities
| Compound Class | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| Benzothiazoles | High | Moderate to High |
| Sulfonamides | Moderate | Low |
| Quinolines | Low | High |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Structural Analogues
- Key Insight : The benzothiazole moiety in the target compound may enhance binding to enzymes or receptors compared to thiazole or benzyl analogs due to increased aromaticity and planarity .
Benzothiazole-Containing Derivatives
- Comparison: Unlike urea-linked benzothiazoles (e.g., ), the target compound’s sulfonamide group may confer different solubility and target selectivity. Sulfonamides are known for diverse bioactivity, including COX-2 inhibition .
Pyrimidine Sulfonamide Derivatives
Structure-Activity Relationships (SAR)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
